Melting Point Depression of ~100 °C Relative to the 4,4′-Dicarbonitrile Isomer Enables Lower-Temperature Processing
Stilbene-2,2′-dicarbonitrile exhibits a melting point of 187–189 °C, which is approximately 100 °C lower than the 288 °C melting point of its para,para′ regioisomer, stilbene-4,4′-dicarbonitrile, measured under identical synthetic and purification conditions [1]. This substantial thermal difference arises from the ortho,ortho′-dicyano substitution pattern, which disrupts the planarity and close packing achievable by the para-substituted analog, thereby weakening the crystal lattice enthalpy [1].
| Evidence Dimension | Melting point (crystalline solid) |
|---|---|
| Target Compound Data | 187–189 °C (white crystals) |
| Comparator Or Baseline | Stilbene-4,4′-dicarbonitrile (CAS 6292-62-2): 288 °C (white crystals) |
| Quantified Difference | ΔTₘ ≈ −99 to −101 °C (35% lower) |
| Conditions | Both compounds synthesized via the same process (dimerization of respective cyanobenzyl chloride in DMF/NaOH at 20 °C), purified by filtration, washed with methanol/water, and dried. |
Why This Matters
The 100 °C lower melting point of the 2,2′-isomer enables melt-processing, solvent-free formulation, and thermal deposition strategies that are impractical with the high-melting 4,4′-isomer, directly impacting procurement decisions for materials processing workflows.
- [1] Heiss, L. (Hoechst Aktiengesellschaft). Process for preparing stilbenedicarbonitriles. U.S. Patent 4,519,953, issued May 28, 1985. (Example 1 for 4,4′-isomer: mp 288 °C, yield 82%; Example 2 for 2,2′-isomer: mp 187–189 °C, yield 77.5%). View Source
